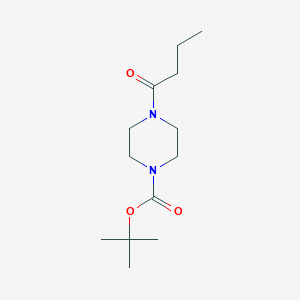

tert-butyl 4-butanoylpiperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-butanoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-butanoylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-butanoylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 4-butanoylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-butanoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-butanoylpiperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl and butanoyl groups make it a versatile intermediate for various synthetic applications, distinguishing it from other piperazine derivatives.

Actividad Biológica

tert-Butyl 4-butanoylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H22N2O3

- Molecular Weight : 250.33 g/mol

The compound features a piperazine ring with a tert-butyl group and a butanoyl substituent, which contributes to its pharmacological properties.

Research indicates that derivatives of piperazine compounds, such as this compound, may interact with various biological targets, including G-protein coupled receptors (GPCRs). These interactions can influence metabolic pathways relevant to conditions like obesity and type-2 diabetes mellitus (T2DM) .

Pharmacological Studies

- GPR119 Agonism : A study synthesized several piperazine derivatives and tested their ability to activate GPR119, a receptor implicated in glucose metabolism. Some derivatives showed EC50 values comparable to known agonists, suggesting potential therapeutic applications in T2DM management .

- GLP-1 Activation : The same derivatives were evaluated for their capacity to stimulate GLP-1 secretion, which plays a crucial role in insulin regulation. The findings indicated promising candidates for further development aimed at enhancing GLP-1 activity .

Study 1: GPR119 Activation

A series of piperazine derivatives were synthesized using a one-pot method. Among these, four compounds exhibited significant binding affinity to GPR119 and demonstrated the ability to enhance GLP-1 levels in vitro. This suggests their potential use in developing treatments for metabolic disorders .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of piperazine-based compounds revealed that modifications at the piperazine nitrogen significantly affected enzyme inhibition potency. For example, N-acylated derivatives were found to be less potent than N-alkylated ones, highlighting the importance of structural modifications for biological efficacy .

Table 1: Summary of Biological Activity Data

| Compound | Target | EC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | GPR119 | 0.5 | Strong agonist |

| Compound B | GLP-1 | 0.8 | Moderate activity |

| Compound C | sEH | 0.9 | Less potent than others |

Table 2: Structure-Activity Relationship Findings

| Modification Type | Activity Change (IC50) |

|---|---|

| N-acylation | Increased IC50 by 2.0–6.2-fold |

| N-alkylation | Baseline potency |

Propiedades

IUPAC Name |

tert-butyl 4-butanoylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-6-11(16)14-7-9-15(10-8-14)12(17)18-13(2,3)4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEZWIZGYSMACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.